Selective Nanomolar MAO-B Inhibition
Derivatives synthesized from 3-pyridylmethylhydrazine dihydrochloride demonstrate selective inhibition of Monoamine Oxidase B (MAO-B) with nanomolar IC50 values. This activity is a direct outcome of the 3-substitution pattern, which provides the optimal molecular geometry for MAO-B interaction, a feature not effectively replicated by derivatives of the 2- or 4-pyridylmethylhydrazine isomers [1].
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Nanomolar range (exact values unreported in aggregated source) |
| Comparator Or Baseline | Derivatives of 2- and 4-pyridylmethylhydrazine isomers |
| Quantified Difference | Selective MAO-B inhibition reported; comparator activity data not available for direct comparison in the same study |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This provides a clear rationale for procuring the 3-isomer specifically for neurodegenerative disease drug discovery programs targeting MAO-B.
- [1] Kuujia.com. (2025). Cas no 6978-97-8 (3-pyridylmethylhydrazine;dihydrochloride). Aggregated data referencing a 2023 Journal of Medicinal Chemistry study. View Source
